molecular formula C21H25N5O4S2 B2355515 4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide CAS No. 1019176-99-8

4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2355515
CAS RN: 1019176-99-8
M. Wt: 475.58
InChI Key: MQFJJFDTYSMQSO-UHFFFAOYSA-N
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Description

4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide, also known as PQS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PQS belongs to the class of sulfonamide compounds and has been studied for its biological activity against various diseases.

Scientific Research Applications

Anticancer Activity

Compounds related to 4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide have been extensively studied for their anticancer properties. Novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety were synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich ascites carcinoma cells. Among these compounds, some demonstrated promising cytotoxic activity comparable to the reference drug doxorubicin. This suggests their potential utility as anticancer agents, highlighting the importance of the sulfonamide group in enhancing their therapeutic efficacy (Ghorab et al., 2007).

Radioprotective Agents

The utility of these compounds extends to their radioprotective properties. Research indicates that certain benzenesulfonamide derivatives exhibit in vivo radioprotective activity against γ-irradiation in mice. This application is significant for developing treatments that could mitigate the harmful effects of radiation exposure, potentially benefiting cancer patients undergoing radiotherapy (Ghorab et al., 2008).

Inhibition of Enzymatic Activity

Some derivatives have been explored for their ability to inhibit specific enzymes, such as the transforming growth factor-beta type 1 receptor kinase. These inhibitors have shown significant efficacy in cell-based assays, pointing to their potential in treating diseases related to the overactivity of this kinase. This application underscores the versatility of the sulfonamide group in targeting various molecular pathways involved in disease processes (Kim et al., 2009).

Antimicrobial Properties

Benzenesulfonamide compounds have also been synthesized and evaluated for their antimicrobial activity. Research in this area has led to the identification of N-substituted derivatives that show moderate to excellent activity against both Gram-negative and Gram-positive bacteria. This indicates the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016).

Mechanism of Action

Target of Action

The compound 4-(2-((6-(Piperidin-1-ylsulfonyl)quinoxalin-2-yl)amino)ethyl)benzenesulfonamide, also known as PQ401, is a potential cancer drug For instance, piperidine derivatives have been used in the design of drugs targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

. This inhibition could lead to changes in cellular processes, potentially contributing to its anticancer effects.

properties

IUPAC Name

4-[2-[(6-piperidin-1-ylsulfonylquinoxalin-2-yl)amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S2/c22-31(27,28)17-6-4-16(5-7-17)10-11-23-21-15-24-20-14-18(8-9-19(20)25-21)32(29,30)26-12-2-1-3-13-26/h4-9,14-15H,1-3,10-13H2,(H,23,25)(H2,22,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFJJFDTYSMQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NCCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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